molecular formula C19H18N2O3 B3457820 1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone

1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone

Cat. No.: B3457820
M. Wt: 322.4 g/mol
InChI Key: YGSJQYGNTFRLFR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and an ethanone moiety linked to a phenoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution with dimethyl groups: The pyrazole ring can be methylated using methylating agents such as methyl iodide in the presence of a base.

    Formation of the ethanone moiety: This involves the reaction of the substituted pyrazole with an appropriate acylating agent.

    Attachment of the phenoxyphenoxy group: This step involves the reaction of the ethanone derivative with a phenoxyphenol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogens, nucleophiles, electrophiles, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone
  • 1-(3,5-Dimethylpyrazol-1-yl)-2-(4-chlorophenoxy)ethanone

Uniqueness

1-(3,5-Dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone may have unique properties compared to similar compounds due to the presence of the phenoxyphenoxy group, which could influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-12-15(2)21(20-14)19(22)13-23-16-8-10-18(11-9-16)24-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSJQYGNTFRLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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